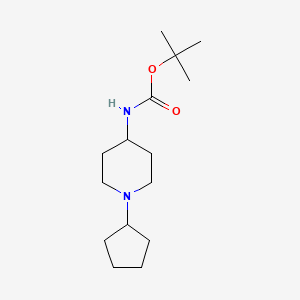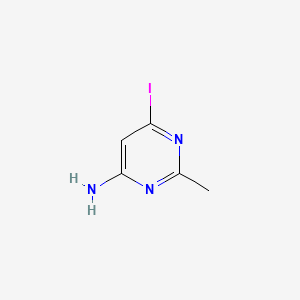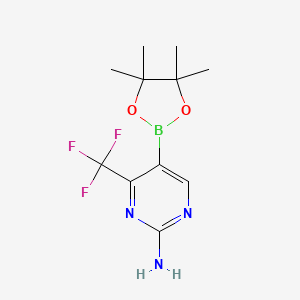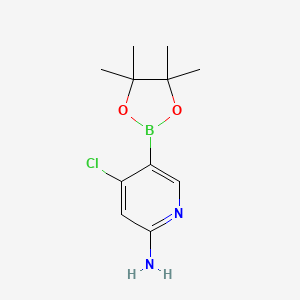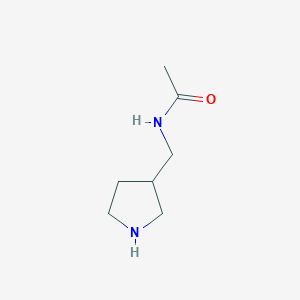
N-Pyrrolidin-3-ylmethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Pyrrolidin-3-ylmethyl-acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “N-Pyrrolidin-3-ylmethyl-acetamide” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Biological Metabolite Analysis : N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite related to N-Pyrrolidin-3-ylmethyl-acetamide, has been identified in urine. A method for its determination using gas chromatography and mass spectrometric detection has been developed. This is significant for monitoring chemotherapeutic treatment in patients with high-grade non-Hodgkin lymphoma (van den Berg et al., 1986).
Chemical Synthesis : Research on 3-halo-4-aminopyridines reacting with acyl chlorides and triethylamine indicates a rearrangement reaction leading to pyridin-4-yl α-substituted acetamide products. This showcases a method for chemical synthesis involving a similar structural component to N-Pyrrolidin-3-ylmethyl-acetamide (Getlik et al., 2013).
Synthesis of Heterocyclic Compounds : The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones using 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the utility of related compounds in creating new heterocyclic assemblies (Obydennov et al., 2017).
Metal Ions Complex Synthesis : The synthesis of metal ion complexes with ligands similar to N-Pyrrolidin-3-ylmethyl-acetamide, such as 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, has been researched. These complexes have potential applications in biological activity studies against bacteria like staphylococcus aureus and E.coli (Karim et al., 2005).
Catalytic Synthesis in Organic Chemistry : A palladium-catalyzed intramolecular allylation to pyrrolidin-2-ones has been developed, demonstrating the potential for catalytic processes involving compounds structurally related to N-Pyrrolidin-3-ylmethyl-acetamide (Giambastiani et al., 1998).
Synthesis and Applications in Antimalarial Agents : The synthesis of 4-Aryl Pyrrolidines as novel orally efficacious antimalarial agents, specifically focusing on 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides, demonstrates the application of N-Pyrrolidin-3-ylmethyl-acetamide analogs in medicinal chemistry (Meyers et al., 2019).
Propiedades
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWFOYVSBYVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyrrolidin-3-ylmethyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


